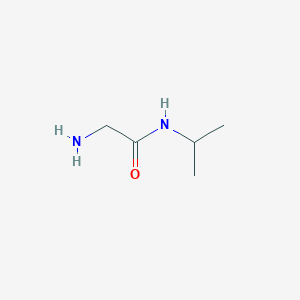

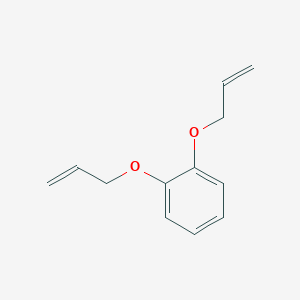

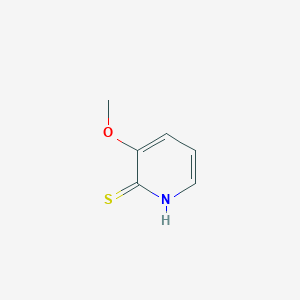

![molecular formula C12H11N3 B117554 3,7-二甲基-3H-咪唑并[4,5-F]喹啉 CAS No. 156139-13-8](/img/structure/B117554.png)

3,7-二甲基-3H-咪唑并[4,5-F]喹啉

描述

3,7-Dimethyl-3H-imidazo[4,5-F]quinoline is a type of heterocyclic aromatic amine (HAA) that is found in cooked food as a byproduct of the browning reaction . It is a pale orange crystalline solid or light yellow powder . It is sensitive to light and air and is slightly water soluble .

Synthesis Analysis

The synthesis of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline involves several steps. The strongly mutagenic compound was synthesized from 6-amino-7-methylquinoline . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline is complex. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline are diverse. It could catalyze the allylation of carbonyl and carbonyl compounds as well as participate in the benzylation of carbonyl and some special alkylation . It also undergoes isotope dilution analysis with 2amino-8-methyl-3- (trideuteromethyl)-3H-imidazo [4,5- f]quinoxaline and 2-amino-1- (trideuteromethyl)-6-phenyl-imidazo [4,5-b]pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline include its sensitivity to light and air, and its slight water solubility . It is a pale orange crystalline solid or light yellow powder .科学研究应用

合成和化学性质

合成技术:已经开发出使用碘-二甲基亚砜(I2-DMSO)合成喹啉稠合咪唑并喹啉的新方法。该工艺具有反应条件简单、无需金属催化剂、收率高等优点(Kale 等人,2016 年)。

分析方法开发:液相色谱-电喷雾电离/多级质谱 (LC-ESI-MS/MS) 已用于表征和定量杂环胺 (HCA) 化合物,包括 3H-咪唑并[4,5-F]喹啉的变体(Jinap 等人,2019 年)。

绿色合成方法:研究探索了涉及二甲基亚砜的一锅法合成方法,用于 N-杂环稠合喹喔啉,包括咪唑并喹啉衍生物(Xie 等人,2017 年)。

潜在的生物和药理活性

PI3K/PKB 通路抑制:咪唑并喹啉衍生物已被确定为磷脂酰肌醇 3 激酶 (PI3K)/蛋白激酶 B (PKB) 通路的调节剂,显示出临床开发的潜力(Stauffer 等人,2008 年)。

抗肿瘤活性:由咪唑并喹啉合成的各种胍基腙已显示出抗肿瘤活性,有些作为线粒体呼吸链中的抑制剂(Andreani 等人,2005 年)。

腺苷受体的变构调节:已发现某些 1H-咪唑并喹啉选择性地增强激动剂在人 A3 腺苷受体上的结合和功能,表明有望治疗脑缺血等疾病(Gao 等人,2002 年)。

安全和危害

3,7-Dimethyl-3H-imidazo[4,5-F]quinoline is considered a potent hazardous carcinogen . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is possibly carcinogenic to humans (Group 2B) .

未来方向

The future directions for research on 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline include the development of new antibiotic compounds due to the growing antibiotic-resistant bacteria . There is also a need to find robust and reliable analytical methods to measure the contents of these compounds in food samples . The development of new drugs that overcome the AMR problems is also a significant future direction .

属性

IUPAC Name |

3,7-dimethylimidazo[4,5-f]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-8-3-4-9-10(14-8)5-6-11-12(9)13-7-15(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKHVBSTFSLLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C3=C(C=C2)N(C=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-3H-imidazo[4,5-F]quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)

![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)